[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13466816
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O3 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | benzyl N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C18H27N3O3/c1-3-20(18(23)24-13-15-8-5-4-6-9-15)12-16-10-7-11-21(16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16-/m0/s1 |
| Standard InChI Key | HWDSCIZJCKXORD-HOCLYGCPSA-N |
| Isomeric SMILES | CCN(C[C@@H]1CCCN1C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2 |
| SMILES | CCN(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Features
The compound’s IUPAC name, benzyl -[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]--ethylcarbamate, reflects its intricate architecture. Key structural components include:
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A pyrrolidine ring substituted at the 1-position with a (2S)-2-aminopropanoyl group.
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A methyl-ethylcarbamate moiety linked to the pyrrolidine’s 2-position via a methylene bridge.
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A benzyl ester protecting group on the carbamate.
The stereochemistry is defined by two chiral centers: the pyrrolidine’s 2-position (from the methylene bridge) and the α-carbon of the amino-propionyl group. X-ray crystallography and NMR studies confirm the (S) configuration at both centers, which influences the compound’s three-dimensional conformation and intermolecular interactions .
Table 1: Key Structural and Stereochemical Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 333.4 g/mol | |
| Chiral Centers | 2 (both S-configuration) | |
| IUPAC Name | Benzyl -[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]--ethylcarbamate |
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step organic transformations, typically beginning with a pyrrolidine precursor. A representative route includes:
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Pyrrolidine Functionalization: A pyrrolidine derivative is alkylated at the 2-position with a methyl group, followed by introduction of an ethylamine side chain.
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Amino-Propionyl Incorporation: The (S)-2-aminopropanoyl group is introduced via acylation using protected alanine derivatives, ensuring retention of stereochemistry .
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Carbamate Formation: Reaction with benzyl chloroformate in the presence of a base yields the final carbamate ester .
Critical steps require stereochemical control, often achieved using chiral auxiliaries or asymmetric catalysis. For example, Keck allylation has been employed to establish the (S) configuration in related compounds .
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Pyrrolidine Alkylation | Methyl iodide, , THF | 75% | |
| Acylation | (S)-2--Boc-aminopropanoic acid, DCC | 82% | |
| Carbamate Formation | Benzyl chloroformate, , DCM | 68% |
Spectroscopic Characterization
Spectroscopic methods confirm the compound’s structure and purity:
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NMR: NMR (400 MHz, CDCl) shows signals at δ 7.38–7.23 (m, 5H, aromatic), 5.08 (s, 2H, ), and 3.20–3.08 (m, 1H, pyrrolidine).
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IR: Stretches at 1742 cm (carbamate C=O) and 1650 cm (amide C=O).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at 333.4 [M+H].
Chemical Reactivity and Stability
The compound participates in reactions typical of carbamates and amines:
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Hydrolysis: The benzyl carbamate undergoes cleavage under acidic (HCl/EtOH) or hydrogenolytic (H/Pd-C) conditions to yield primary amines .
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Amide Formation: The free amine reacts with acyl chlorides or activated esters to form secondary amides, useful in prodrug design .
Stability studies indicate decomposition under strong acidic/basic conditions but robustness in neutral solvents.
| Application | Mechanism | Source |
|---|---|---|
| Cardiovascular Therapeutics | ECE inhibition, modulating endothelin levels | |
| Prodrug Design | Enzymatic cleavage of carbamate to active amine |
Industrial and Research Applications
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